3-({3-[(Furan-2-ylmethyl)carbamoyl]-5-methyl-4-phenylthiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Overview
Description
3-({3-[(Furan-2-ylmethyl)carbamoyl]-5-methyl-4-phenylthiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a furan ring, a thiophene ring, and a bicyclo[2.2.2]octane framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(Furan-2-ylmethyl)carbamoyl]-5-methyl-4-phenylthiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. These intermediates are then coupled using carbamoylation reactions under controlled conditions. The final step involves the formation of the bicyclo[2.2.2]octane framework through a series of cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-({3-[(Furan-2-ylmethyl)carbamoyl]-5-methyl-4-phenylthiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
Scientific Research Applications
3-({3-[(Furan-2-ylmethyl)carbamoyl]-5-methyl-4-phenylthiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-({3-[(Furan-2-ylmethyl)carbamoyl]-5-methyl-4-phenylthiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic framework but differ in their functional groups and substituents.
Thiophene derivatives: Compounds with a thiophene ring but lacking the bicyclic structure.
Furan derivatives: Molecules containing a furan ring with different substituents.
Uniqueness
The uniqueness of 3-({3-[(Furan-2-ylmethyl)carbamoyl]-5-methyl-4-phenylthiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid lies in its combination of a bicyclic structure with both furan and thiophene rings, providing a versatile platform for various chemical modifications and applications .
Properties
IUPAC Name |
3-[[3-(furan-2-ylmethylcarbamoyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-15-20(16-6-3-2-4-7-16)23(24(30)28-14-19-8-5-13-34-19)26(35-15)29-25(31)21-17-9-11-18(12-10-17)22(21)27(32)33/h2-9,11,13,17-18,21-22H,10,12,14H2,1H3,(H,28,30)(H,29,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJLOACBINKFCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2C3CCC(C2C(=O)O)C=C3)C(=O)NCC4=CC=CO4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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